2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. This compound is characterized by the presence of a chromene ring fused with a pyrazole ring, and it contains both fluorine and methoxy substituents. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anthelmintic properties, suggesting potential targets could be proteins or enzymes within nematodes .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth of nematodes at concentrations of approximately 1-3 µm . This suggests that the compound may interact with its targets to disrupt essential biological processes, leading to inhibited growth and development.
Biochemical Pathways
Given its potential anthelmintic activity, it may interfere with pathways essential for the growth and development of nematodes .
Result of Action
The compound has been found to inhibit the growth of nematodes at concentrations of approximately 1-3 µM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one can be achieved through multi-component reactions. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst such as nano-eggshell/Ti (IV) under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods
For industrial production, the same multi-component reaction can be scaled up. The use of heterogeneous catalysts like nano-eggshell/Ti (IV) is preferred due to their reusability and environmental friendliness. The reaction is typically carried out at room temperature, which reduces energy consumption and makes the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromeno-pyrazoles depending on the nucleophile used.
Scientific Research Applications
2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain kinases.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrano[2,3-c]pyrazoles: These compounds share a similar pyrazole ring structure and are known for their anti-cancer and anti-inflammatory properties.
Indole Derivatives: Indole derivatives also exhibit a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is unique due to its combination of fluorine and methoxy substituents, which enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-7-methoxychromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O3/c1-23-11-4-2-9-6-12-16(24-15(9)8-11)20-21(17(12)22)14-5-3-10(18)7-13(14)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHFLIFROIZHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C3C(=NN(C3=O)C4=C(C=C(C=C4)F)F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.